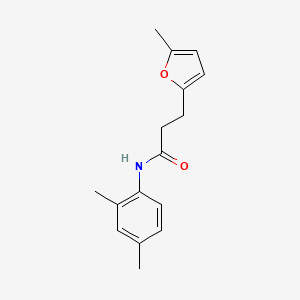

N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,4-dimethylphenyl group and a 5-methylfuran-2-yl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the reaction of 2,4-dimethylphenylamine with 3-(5-methylfuran-2-yl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines

Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2,4-dimethylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

- 2,4-dimethyl-N-[(5-methylfuran-2-yl)methyl]aniline

- 2,4-dimethyl-N-[1-(5-methylfuran-2-yl)ethyl]aniline

Uniqueness

N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to its specific combination of functional groups and structural features. The presence of both the 2,4-dimethylphenyl and 5-methylfuran-2-yl groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic organic compound with significant potential in pharmacology due to its unique structural features. It contains both aromatic and heterocyclic groups, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C15H21N3O and a molecular weight of 275.35 g/mol. Its structure includes a dimethylphenyl group and a furan moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H21N3O |

| Molecular Weight | 275.35 g/mol |

| IUPAC Name | This compound |

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, particularly:

- Anticonvulsant Activity : Studies have shown that this compound can modulate neuronal excitability, making it a candidate for treating seizure disorders. Quantitative structure-activity relationship (QSAR) modeling suggests specific interactions with neuronal receptors that could inhibit seizures.

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Antimicrobial Activity : The compound has been screened for antimicrobial properties against various bacterial strains, demonstrating potential efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

The mechanism of action of this compound involves its interaction with specific molecular targets:

- Receptor Binding : Molecular docking studies suggest that the compound binds effectively to certain receptors or enzymes, influencing their activity. This interaction is crucial for its anticonvulsant and anti-inflammatory effects.

- Pathway Modulation : It may modulate signaling pathways related to inflammation and neuronal excitability, contributing to its therapeutic potential in neurological disorders .

Case Studies

- Anticonvulsant Efficacy : In a study involving animal models of epilepsy, this compound was administered at varying doses. Results indicated a significant reduction in seizure frequency compared to control groups.

- Anti-inflammatory Screening : Another study evaluated the anti-inflammatory effects by administering the compound to mice subjected to lipopolysaccharide (LPS)-induced inflammation. The results showed a marked decrease in inflammatory markers and symptoms .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in humans.

- Mechanistic Studies : Detailed studies on its mechanism of action at the molecular level to better understand how it interacts with cellular pathways.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-11-4-8-15(12(2)10-11)17-16(18)9-7-14-6-5-13(3)19-14/h4-6,8,10H,7,9H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMPTVJIVIRQQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.